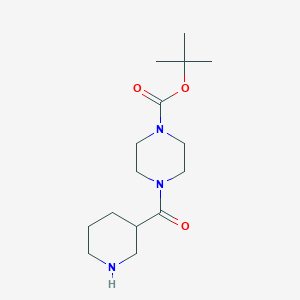
Tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H27N3O3 and its molecular weight is 297.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate (abbreviated as TBPC) is a chemical compound with significant potential in medicinal chemistry. Its structure incorporates a tert-butyl group, a piperazine ring, and a piperidine carbonyl moiety, which contribute to its unique biological activities. This article explores the biological activity of TBPC, including its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C15H27N3O3
- Molecular Weight : 297.39 g/mol
- IUPAC Name : this compound
Structural Features
The compound's structure is characterized by:
- A tert-butyl group that enhances lipophilicity.
- A piperazine ring that is known for its role in various pharmacological activities.
- A piperidine carbonyl that can interact with biological targets.
Pharmacological Profile
TBPC has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Notable activities include:
- GPR119 Agonism : TBPC derivatives have shown promise in targeting GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. Studies indicate that certain analogs of TBPC exhibit significant agonistic activity towards GPR119, potentially aiding in the treatment of type 2 diabetes mellitus (T2DM) .
- Cytotoxicity and Apoptosis : Research has demonstrated that compounds similar to TBPC can induce apoptosis in cancer cells. The mechanism often involves the modulation of autophagic pathways, enhancing the cytotoxic effects against various cancer types .
Case Studies and Research Findings
- GPR119 Activation : In a study involving novel derivatives of TBPC, several compounds were synthesized and tested for their ability to activate GPR119. Four analogs demonstrated EC50 values comparable to or better than previously reported GPR119 agonists . This suggests that TBPC and its derivatives could be effective in managing glucose levels and improving insulin sensitivity.
- Cancer Research : A study focused on the pro-apoptotic effects of benzoxazepine derivatives highlighted how similar structures to TBPC could activate autophagic flux as a survival mechanism in colon cancer cells. The findings suggest that structural modifications could enhance the efficacy of TBPC-like compounds in cancer therapy .
- Synthetic Approaches : The synthesis of TBPC typically involves multi-step reactions that highlight the versatility of piperazine chemistry. For instance, one-pot click chemistry methods have been employed to efficiently synthesize related compounds with high yields, improving their bioactivity profiles .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-(piperidine-4-carbonyl)piperazine | Piperidine ring variant | Potential differences in pharmacological effects |
| Tert-butyl 4-(3-chlorobenzoyl)piperazine | Chlorobenzoyl group | Variation in halogen substituents may influence activity |
| Tert-butyl 4-(phenoxycarbonyl)piperazine | Phenoxy group | Different electronic properties affecting reactivity |
This table illustrates how slight modifications can lead to significant differences in biological activity and application potential among piperazine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h12,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBRVCPIVDANCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















